molecular formula C8H13NNaO4PS B12772119 Sodium 1-phenyl-2-aminoethylthiophosphate hydrate CAS No. 119610-64-9

Sodium 1-phenyl-2-aminoethylthiophosphate hydrate

Cat. No.: B12772119
CAS No.: 119610-64-9
M. Wt: 273.22 g/mol
InChI Key: CGRCBQIDYJTKCV-UHFFFAOYSA-M
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Description

Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is an organophosphorus compound that contains a thiophosphate group attached to a phenyl ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate typically involves the reaction of 1-phenyl-2-aminoethanol with thiophosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrated form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiophosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted thiophosphates depending on the nucleophile used.

Scientific Research Applications

Sodium 1-phenyl-2-aminoethylthiophosphate hydrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophosphate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and aminoethyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Sodium 1-phenyl-2-aminoethylphosphate hydrate: Similar structure but lacks the sulfur atom.

    Sodium 1-phenyl-2-aminoethylsulfate hydrate: Contains a sulfate group instead of a thiophosphate group.

Uniqueness: Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is unique due to the presence of the thiophosphate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfur atom in the thiophosphate group can participate in unique chemical reactions, making this compound valuable for specific applications in research and industry.

Properties

CAS No.

119610-64-9

Molecular Formula

C8H13NNaO4PS

Molecular Weight

273.22 g/mol

IUPAC Name

sodium;2-amino-1-phenylethanethiol;dihydrogen phosphate

InChI

InChI=1S/C8H11NS.Na.H3O4P/c9-6-8(10)7-4-2-1-3-5-7;;1-5(2,3)4/h1-5,8,10H,6,9H2;;(H3,1,2,3,4)/q;+1;/p-1

InChI Key

CGRCBQIDYJTKCV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CN)S.OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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